

# What are the physical and chemical properties of 6-Bromoquinazolin-2-amine?

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## Compound of Interest

Compound Name: 6-Bromoquinazolin-2-amine

Cat. No.: B112188

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## An In-depth Technical Guide to 6-Bromoquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Bromoquinazolin-2-amine**. It includes detailed information on its identity, calculated physicochemical properties, a documented synthesis protocol, and the context of its potential biological activity based on the broader class of 2-amino-quinazoline derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

## Compound Identification and Chemical Structure

**6-Bromoquinazolin-2-amine** is a heterocyclic aromatic compound featuring a quinazoline core. The quinazoline structure, which consists of a benzene ring fused to a pyrimidine ring, is a recognized privileged scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, while the 2-amino group is crucial for forming key interactions with biological targets.

Table 1: Compound Identifiers



Identifier	Value	Source
CAS Number	190273-89-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	224.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	6-bromoquinazolin-2-amine	N/A
Synonyms	2-Amino-6-bromoquinazoline, 6-Bromo-2-quinazolinamine	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SMILES	<chem>NC1=NC=C2C=C(Br)C=CC2=N1</chem>	<a href="#">[1]</a> <a href="#">[3]</a>
InChI	InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)	<a href="#">[6]</a>
InChIKey	IJXKEDDKGGBSBX-UHFFFAOYSA-N	<a href="#">[6]</a>

## Physical and Chemical Properties

The experimental physical data for **6-Bromoquinazolin-2-amine** is not widely available in the cited literature. The following tables summarize key computed physicochemical properties, which are valuable for predicting its behavior in various experimental settings.

Table 2: Computed Physical Properties

Property	Value	Notes	Source
Monoisotopic Mass	222.9745 Da	Predicted	<a href="#">[6]</a>
Appearance	Solid (Typical for similar compounds)	Assumed	N/A
Storage Conditions	4°C, protect from light	Recommended	<a href="#">[1]</a>

Table 3: Computed Chemical and Pharmacokinetic Properties



Property	Value	Notes	Source
XlogP	1.9	Predicted	[6]
Hydrogen Bond Donor Count	1	From the 2-amino group	N/A
Hydrogen Bond Acceptor Count	3	From the quinazoline nitrogens	N/A
Rotatable Bond Count	0	Rigid scaffold	[7]
Topological Polar Surface Area (TPSA)	51.8 Å <sup>2</sup>	For the 8-bromo isomer	[7]

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )	Source
[M+H] <sup>+</sup>	223.98178	136.2	[6]
[M+Na] <sup>+</sup>	245.96372	149.4	[6]
[M-H] <sup>-</sup>	221.96722	140.9	[6]
[M+NH <sub>4</sub> ] <sup>+</sup>	241.00832	156.4	[6]

## Synthesis and Experimental Protocols

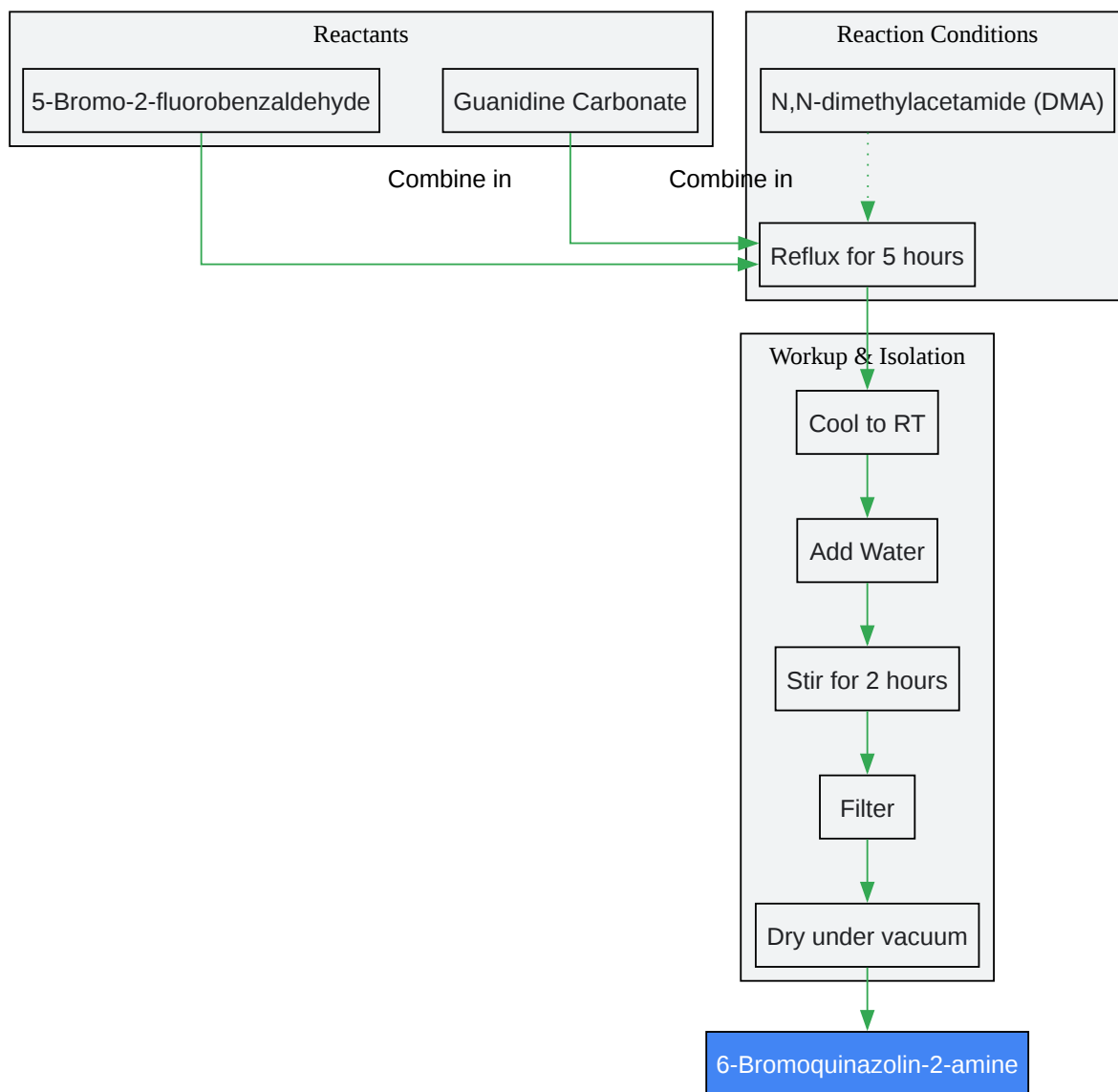
The synthesis of **6-Bromoquinazolin-2-amine** can be achieved through the condensation of an appropriate benzaldehyde with guanidine. This method provides a direct route to the 2-amino-quinazoline core.

- Reactants:
  - 5-Bromo-2-fluorobenzaldehyde (10 g, 49.2 mmol)
  - Guanidine carbonate (13.3 g, 74 mmol)
  - N,N-dimethylacetamide (DMA) (50 mL)



- Water (120 mL)
- Procedure:
  - Dissolve 5-Bromo-2-fluorobenzaldehyde and guanidine carbonate in N,N-dimethylacetamide (50 mL) in a suitable reaction vessel.
  - Heat the reaction mixture to reflux temperature with continuous stirring for 5 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).
  - Upon completion, allow the reaction mixture to cool to room temperature.
  - Add water (120 mL) to the cooled mixture and continue stirring for an additional 2 hours at room temperature to precipitate the product.
  - Collect the resulting solid product by filtration.
  - Dry the collected solid under vacuum to yield the final product, 6-bromo-2-quinazolinamine.
- Reported Yield: 60% (5.0 g)[[2](#)]





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Synthesis workflow for **6-Bromoquinazolin-2-amine**.

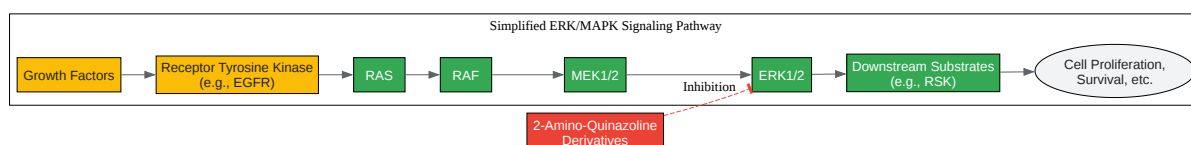


## Biological Activity and Signaling Pathways

While specific biological data for **6-Bromoquinazolin-2-amine** is not detailed in the provided search results, the 2-amino-quinazoline scaffold is of significant interest in drug development, particularly as a kinase inhibitor. Derivatives of this core structure have been shown to target several important signaling pathways implicated in cancer and other diseases.

- **ERK/MAPK Pathway:** The Extracellular Signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Aberrant activation of this pathway is a hallmark of many cancers.[8] 2-Amino-quinazoline derivatives have been successfully designed as potent and orally bioavailable inhibitors of ERK1/2, the final kinases in this cascade.[8] These inhibitors act by suppressing the phosphorylation of downstream substrates like RSK, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8]
- **PI3K/Akt/mTOR Pathway:** This pathway is central to regulating cell growth, metabolism, and survival. The PI3K family of enzymes are frequent targets in oncology. Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms, demonstrating the versatility of this scaffold.[9]
- **Adenosine A<sub>2A</sub> Receptor (A<sub>2A</sub>AR) Antagonism:** The A<sub>2A</sub> receptor has emerged as a novel immune checkpoint target in cancer immunotherapy.[10] A compound structurally related to our topic, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a potent A<sub>2A</sub>AR antagonist, highlighting another therapeutic avenue for this chemical class.[10]

The 2-amino-quinazoline scaffold's ability to interact with the hinge region of kinase ATP-binding sites makes it a valuable starting point for the design of targeted inhibitors.





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Role of 2-Amino-Quinazolines as ERK1/2 Inhibitors.

## Conclusion

**6-Bromoquinazolin-2-amine** is a valuable chemical entity with a scaffold that is central to many biologically active compounds. Its synthesis is straightforward, and the presence of the bromine atom provides a clear path for library generation and structure-activity relationship (SAR) studies. Based on the activities of related 2-amino-quinazolines, this compound and its derivatives are promising candidates for exploration as inhibitors of key cellular signaling pathways, such as the ERK/MAPK cascade, and as modulators of targets like the A<sub>2</sub>A adenosine receptor. This guide provides the foundational chemical and synthetic information necessary for researchers to incorporate **6-Bromoquinazolin-2-amine** into their drug discovery and development programs.

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